molecular formula C17H25N3O3S B2480128 3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide CAS No. 686735-29-5

3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide

Cat. No.: B2480128
CAS No.: 686735-29-5
M. Wt: 351.47
InChI Key: GTHHDQWYIBOBAK-UHFFFAOYSA-N
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Description

3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines

Scientific Research Applications

3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit activity as fungicides , suggesting that the compound might interact with enzymes or proteins essential for fungal growth and reproduction.

Mode of Action

It’s worth noting that compounds with similar structures have been used as fungicides , which typically work by inhibiting essential biological processes in fungi, such as cell wall synthesis, protein synthesis, or metabolic pathways.

Biochemical Pathways

Based on its potential fungicidal activity , it can be inferred that it might interfere with the biochemical pathways essential for the survival and proliferation of fungi.

Result of Action

Given its potential fungicidal activity , it can be inferred that the compound might lead to the death of fungi by disrupting their essential biological processes.

Future Directions

Thieno[3,2-d]pyrimidine derivatives have shown promising results as antitumor agents . They could be further optimized and evaluated as new EZH2 inhibitors . Their potential in cancer treatment makes them an attractive area for future research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-(2-ethylhexyl)propanamide is unique due to its specific structural features, such as the presence of the thienopyrimidine core and the N-(2-ethylhexyl)propanamide moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(2-ethylhexyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-3-5-6-12(4-2)11-18-14(21)7-9-20-16(22)15-13(8-10-24-15)19-17(20)23/h8,10,12H,3-7,9,11H2,1-2H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTHHDQWYIBOBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC(=O)CCN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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